molecular formula C6H14N2O B6203826 2-(aminomethyl)-2-methylbutanamide CAS No. 1508779-32-5

2-(aminomethyl)-2-methylbutanamide

Cat. No.: B6203826
CAS No.: 1508779-32-5
M. Wt: 130.19 g/mol
InChI Key: BNPZINBKKBJOCV-UHFFFAOYSA-N
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Description

2-(aminomethyl)-2-methylbutanamide is an organic compound with a unique structure that includes an amide group and an aminomethyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-2-methylbutanamide typically involves the reaction of 2-methylbutanoyl chloride with aminomethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the electrophile used in the reaction.

Scientific Research Applications

2-(aminomethyl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)pyridine
  • 2-(aminomethyl)furan
  • 2-(aminomethyl)indole

Uniqueness

2-(aminomethyl)-2-methylbutanamide is unique due to its specific structure, which includes both an aminomethyl group and an amide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound in scientific research.

Properties

CAS No.

1508779-32-5

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(aminomethyl)-2-methylbutanamide

InChI

InChI=1S/C6H14N2O/c1-3-6(2,4-7)5(8)9/h3-4,7H2,1-2H3,(H2,8,9)

InChI Key

BNPZINBKKBJOCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)N

Purity

95

Origin of Product

United States

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